

Application Notes and Protocols for In Vitro Culture Assays of Sutidiazine

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Compound of Interest

Compound Name: *Sutidiazine*

Cat. No.: *B10788896*

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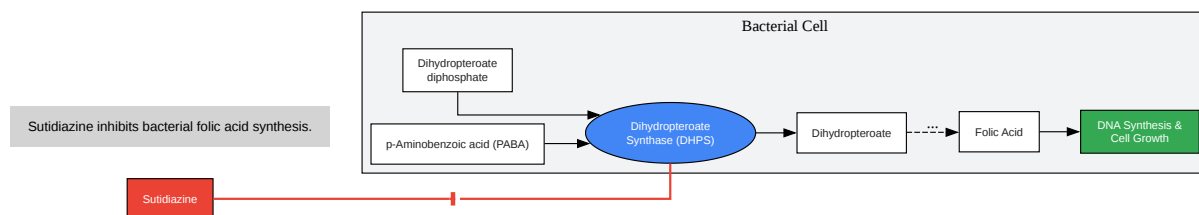
For Researchers, Scientists, and Drug Development Professionals

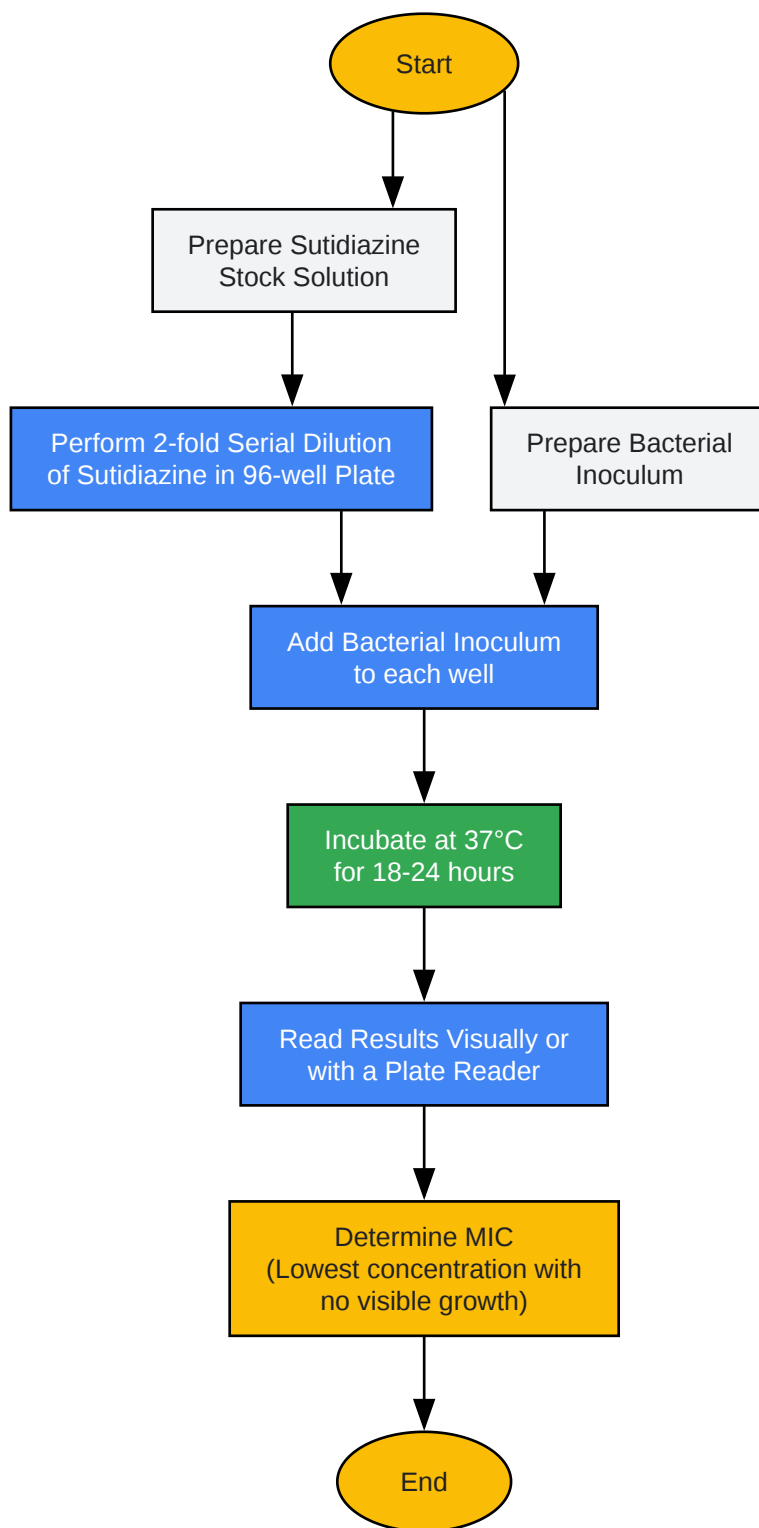
Introduction

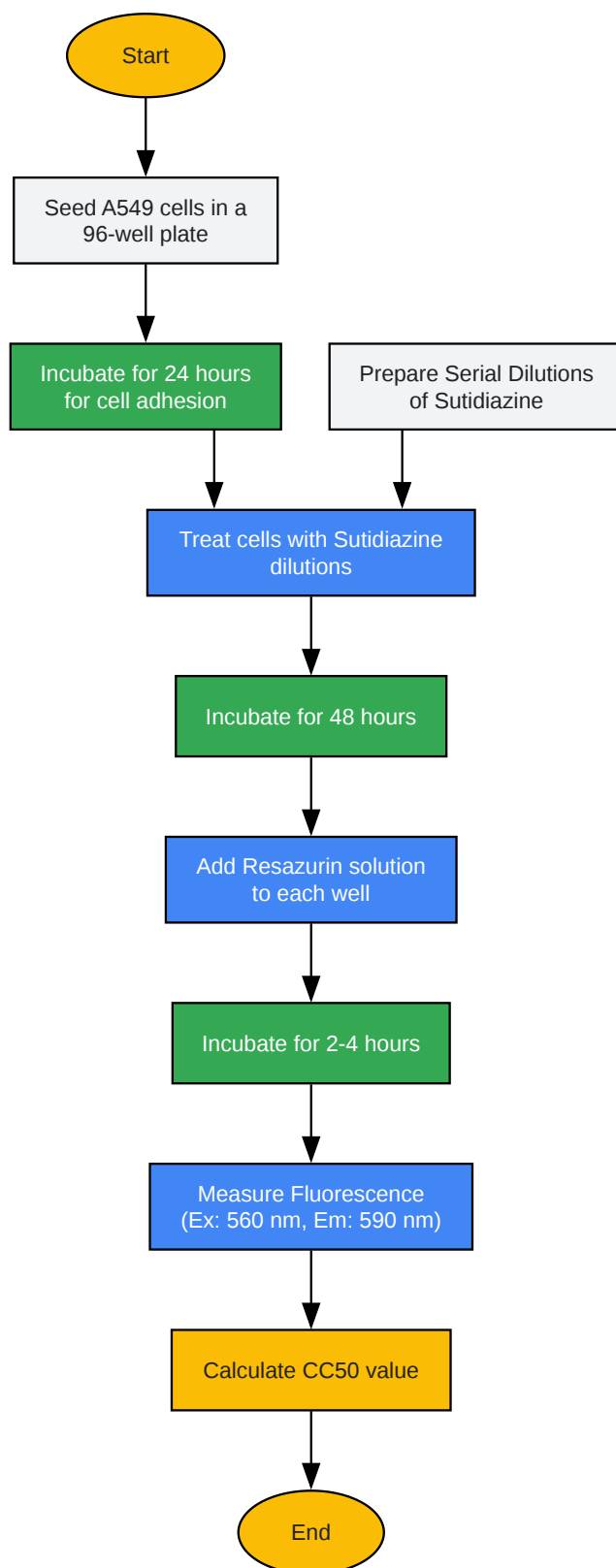
Sutidiazine is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in prokaryotes. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell growth. By blocking this pathway, **Sutidiazine** effectively halts microbial proliferation. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of **Sutidiazine**.

Mechanism of Action

Sutidiazine, like other sulfonamides, targets the folic acid synthesis pathway in susceptible microorganisms. This pathway is absent in humans, who obtain folic acid from their diet, providing a basis for the selective toxicity of the drug. The inhibition of DHPS by **Sutidiazine** prevents the conversion of PABA and dihydropteroate diphosphate into dihydropteroate, a precursor of folic acid.







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